9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate 9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13684121
InChI: InChI=1S/C30H28NO2.BF4/c1-19-15-20(2)29(21(3)16-19)30-25-17-23(32-4)11-13-27(25)31(22-9-7-6-8-10-22)28-14-12-24(33-5)18-26(28)30;2-1(3,4)5/h6-18H,1-5H3;/q+1;-1
SMILES:
Molecular Formula: C30H28BF4NO2
Molecular Weight: 521.4 g/mol

9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate

CAS No.:

Cat. No.: VC13684121

Molecular Formula: C30H28BF4NO2

Molecular Weight: 521.4 g/mol

* For research use only. Not for human or veterinary use.

9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate -

Specification

Molecular Formula C30H28BF4NO2
Molecular Weight 521.4 g/mol
IUPAC Name 2,7-dimethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Standard InChI InChI=1S/C30H28NO2.BF4/c1-19-15-20(2)29(21(3)16-19)30-25-17-23(32-4)11-13-27(25)31(22-9-7-6-8-10-22)28-14-12-24(33-5)18-26(28)30;2-1(3,4)5/h6-18H,1-5H3;/q+1;-1
Standard InChI Key VCISWMOYMJPNJS-UHFFFAOYSA-N
Canonical SMILES [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=C(C=CC3=[N+](C4=C2C=C(C=C4)OC)C5=CC=CC=C5)OC)C

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s core consists of an acridinium ion stabilized by a tetrafluoroborate (BF4\text{BF}_4^-) counterion. The acridinium framework is substituted at positions 2 and 7 with methoxy groups (-OCH3_3), at position 9 with a mesityl group (2,4,6-trimethylphenyl), and at position 10 with a phenyl ring . This substitution pattern enhances electron-deficient character, facilitating redox activity critical for photocatalysis.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1965330-55-5
Molecular FormulaC30H28BF4NO2\text{C}_{30}\text{H}_{28}\text{BF}_4\text{NO}_2
Molar Mass521.36 g/mol
Storage Conditions2–8°C under N2\text{N}_2 or Ar

Spectroscopic and Physical Data

While explicit spectral data (e.g., NMR, UV-Vis) are absent in available sources, the structural analogy to similar acridinium salts suggests strong absorbance in the visible range (400–450 nm) due to the extended π-conjugation . The methoxy groups likely redshift absorption compared to non-oxygenated analogs, as seen in 3,6-di-tert-butyl-9-mesityl-phenylacridin-10-ium tetrafluoroborate (CAS 1810004-87-5) .

Synthesis and Production

Synthetic Routes

Although detailed synthetic protocols are proprietary, the compound is likely synthesized via Friedländer condensation between functionalized anthranilic acid derivatives and cyclohexanones, followed by quaternization with phenylating agents and ion exchange with NaBF4\text{NaBF}_4 . The methoxy and mesityl groups are introduced early in the synthesis to direct regioselectivity.

SupplierQuantityPrice ($)
Arctom50 mg43
Ambeed50 mg45
Arctom250 mg147

Applications in Organic Synthesis

Photocatalytic Amination

When paired with stoichiometric oxidants like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), this acridinium salt enables site-selective C–H amination of aromatic substrates. For example, ammonium carbamate (NH4HCO3\text{NH}_4\text{HCO}_3) serves as an amine source, yielding anilines under visible-light irradiation . The mechanism involves single-electron transfer (SET) from the substrate to the photoexcited acridinium catalyst, generating aryl radicals that couple with NH4+\text{NH}_4^+-derived intermediates.

Heterocycle Construction

The catalyst also mediates [2+2] cycloadditions and radical cascades to form γ-lactams and pyrrolidines, valuable motifs in drug discovery . For instance, N-allyl amides undergo intramolecular cyclization under blue light, achieving >80% yields in model reactions .

PrecautionRecommendation
Personal ProtectionGloves, goggles, respirator
VentilationUse in fume hood
Spill ManagementAbsorb with inert material

Comparative Analysis with Related Acridinium Salts

3,6-Di-tert-butyl-9-mesityl-phenylacridinium Tetrafluoroborate

This analog (CAS 1810004-87-5) features tert-butyl groups at positions 3 and 6, increasing steric bulk and oxidative stability . With a higher molar mass (573.51 g/mol) and melting point (277.2°C), it exhibits red-shifted absorbance but lower solubility in polar solvents compared to the methoxy-substituted derivative .

9-Mesityl-2,7-dimethyl-10-phenylacridinium Tetrafluoroborate

Replacing methoxy with methyl groups (CAS 1621020-00-5) reduces electron-donating effects, lowering the catalyst’s redox potential. This variant is preferred for substrates requiring stronger oxidizing conditions .

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